molecular formula C15H10BrClN2 B1395117 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline CAS No. 405933-97-3

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Cat. No. B1395117
CAS RN: 405933-97-3
M. Wt: 333.61 g/mol
InChI Key: NOBRZGSZPQCQEU-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” is likely to be an organic compound containing a quinazoline core, which is a class of organic compounds containing a benzo-fused diazine ring . The compound also contains bromine and chlorine substituents, which could potentially influence its reactivity and properties .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” were not found, similar compounds are often synthesized via methods such as Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been reported to undergo Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” would likely depend on its specific structure. Techniques such as differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy could be used to analyze these properties .

Scientific Research Applications

Synthesis and Pharmacological Investigation

A notable application of compounds structurally related to 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is in the synthesis and pharmacological investigation of novel compounds with potential therapeutic effects. For instance, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized from aniline derivatives through an innovative route, showing significant H(1)-antihistaminic activity in vivo without notable sedation, suggesting their potential as prototype molecules for future therapeutic development (Alagarsamy, Giridhar, & Yadav, 2005).

Antimalarial Activity

Related quinazoline derivatives were investigated for their antimalarial activity, demonstrating excellent efficacy against resistant strains of Plasmodium berghei in mice and showing promise for clinical trials in humans due to their pharmacokinetic properties, which may allow protection against infection for extended periods even after oral administration (Werbel et al., 1986).

Anticancer Lead and Tubulin-Binding Agents

Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed promising anticancer leads by inhibiting tumor growth significantly in mice without obvious signs of toxicity. They inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Anticonvulsant and Antidepressant Effects

Quinazoline derivatives have also been explored for their potential anticonvulsant and antidepressant effects. For example, N-substituted 1,2,3,4-tetrahydroisoquinolines showed high anticonvulsant activity comparable to clinical trial anticonvulsants, indicating their potential as noncompetitive AMPA receptor modulators (Gitto et al., 2006). Additionally, novel synthesized derivatives were evaluated for their antidepressant-like effects in mice, highlighting the pharmacological potential of halogenated benzylisoquinoline derivatives in treating depressive disorders (Porras-Ramírez et al., 2020).

Safety and Hazards

The safety and hazards associated with “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” would depend on its specific properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” could include further studies on its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential antimicrobial and anticancer activities .

properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRZGSZPQCQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695911
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405933-97-3
Record name 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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